4-(2-acetamidopropan-2-yl)benzoic acid

Description

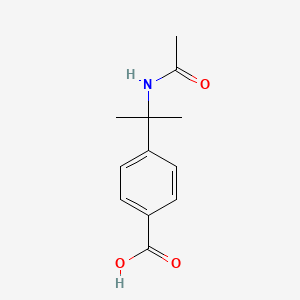

4-(2-Acetamidopropan-2-yl)benzoic acid is a benzoic acid derivative featuring a substituted isopropyl group at the para position of the aromatic ring. The substituent includes an acetamido (-NHCOCH₃) group attached to the central carbon of the isopropyl moiety, resulting in a tertiary amine structure.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-(2-acetamidopropan-2-yl)benzoic acid |

InChI |

InChI=1S/C12H15NO3/c1-8(14)13-12(2,3)10-6-4-9(5-7-10)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) |

InChI Key |

USBFIYRPFQDOAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-acetamidopropan-2-yl)benzoic acid involves the acetylation of 4-hydroxybenzoic acid. The procedure typically includes the following steps :

Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.

Catalyst: Concentrated sulfuric acid.

Reaction Conditions: The mixture is heated to around 50-60°C for about 15 minutes.

Isolation: The product is precipitated by adding water, filtered, and recrystallized from ethanol-water mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamidopropan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

Oxidation: Formation of carboxylic acids.

Comparison with Similar Compounds

4-Isopropylbenzoic Acid (4-(1-Methylethyl)benzoic Acid)

- Structure : Lacks the acetamido group, featuring a simple isopropyl substituent.

- Properties : Lower polarity due to the absence of the hydrophilic acetamido group, leading to reduced solubility in polar solvents compared to the acetamido derivative.

- Applications: Widely used as a pharmaceutical intermediate (e.g., in nonsteroidal anti-inflammatory drugs) and in organic synthesis .

- Registry Data : Multiple registry entries (e.g., Beilstein 4-09-00-01843, ChemBL116158) highlight its commercial availability and research relevance .

Methyl 4-(1-Acetamidopropan-2-yl)benzoate

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Structure : Ortho-substituted benzoic acid with an ethoxy-oxoacetamido group.

- Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXS) reveal distinct hydrogen-bonding networks compared to para-substituted analogs, influencing crystal packing and stability .

Physicochemical and Functional Differences

| Property | This compound | 4-Isopropylbenzoic Acid | Methyl Ester Analog |

|---|---|---|---|

| Polarity | High (due to -COOH and -NHCOCH₃) | Moderate (only -COOH) | Low (ester group) |

| Solubility | Likely higher in polar solvents | Lower in polar solvents | Higher in organic phases |

| Hydrogen Bonding | Multiple donors/acceptors | Limited to -COOH | Limited to ester/amide |

| Biological Relevance | Potential protease inhibition | Anti-inflammatory uses | Intermediate in synthesis |

Key Observations :

- The acetamido group in this compound introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets or metal ions in coordination complexes .

- Compared to 4-isopropylbenzoic acid, the acetamido derivative’s increased polarity could improve aqueous solubility, a critical factor in drug formulation .

Research Findings and Gaps

- Synthetic Routes : While the methyl ester analog has been synthesized, detailed protocols for this compound remain underrepresented in accessible literature.

- Biological Data: No direct pharmacological studies on the target compound were identified in the provided evidence, though its structural features suggest possible bioactivity akin to NSAID derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.